molecular formula C22H22ClNO6 B1594008 2,3-dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate CAS No. 71848-87-8

2,3-dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate

Cat. No.: B1594008
CAS No.: 71848-87-8
M. Wt: 431.9 g/mol
InChI Key: AXVIECLQBNZXKG-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as hydroxyl, methoxy, and acetyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate typically involves multiple steps, starting with the base indole structure. The process may include:

  • Indole Derivative Formation: : The indole core is synthesized or obtained from commercially available sources.

  • Chlorobenzoylation: : The indole derivative undergoes chlorobenzoylation to introduce the 4-chlorobenzoyl group.

  • Methoxylation: : Introduction of the methoxy group at the 5-position of the indole ring.

  • Methylation: : Methylation at the 2-position of the indole ring.

  • Esterification: : The final step involves esterification with 2,3-dihydroxypropyl acetate to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be monitored closely to control reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can occur at the hydroxyl groups, potentially forming ketones or carboxylic acids.

  • Reduction: : Reduction reactions might target the carbonyl groups, leading to the formation of alcohols.

  • Substitution: : Substitution reactions can occur at the aromatic ring, especially at the chloro position.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Substitution reactions may use nucleophiles like hydroxide (OH⁻) or amines.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions, receptor binding, or as a probe in biochemical assays.

Medicine

Potential medical applications include its use as a precursor for drug development, particularly in the design of anti-inflammatory or analgesic drugs.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

  • Indomethacin: : A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure.

  • Ibuprofen: : Another NSAID, though structurally different, it shares some therapeutic uses.

  • Diclofenac: : Similar to indomethacin, used for pain relief and inflammation.

Uniqueness

2,3-Dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate is unique due to its specific combination of functional groups and its potential for diverse applications across multiple fields.

Properties

IUPAC Name

2,3-dihydroxypropyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO6/c1-13-18(10-21(27)30-12-16(26)11-25)19-9-17(29-2)7-8-20(19)24(13)22(28)14-3-5-15(23)6-4-14/h3-9,16,25-26H,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVIECLQBNZXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60992558
Record name 2,3-Dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60992558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71848-87-8
Record name 1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-,2,3-dihydroxypropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071848878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60992558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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